molecular formula C40H42N2O15S B601030 Berberine sulphate CAS No. 6190-33-6

Berberine sulphate

Cat. No. B601030
CAS RN: 6190-33-6
M. Wt: 822.86
InChI Key:
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Description

Berberine is a plant alkaloid with lipid- and glucose-lowering properties . It’s found in several types of plants, including European barberry, goldenseal, Chinese goldthread, Indian barberry, Oregon grape, and tree turmeric . It has weak antibiotic properties and is a substrate for MDR efflux pumps . Its antimicrobial activities are potentiated by the MDR inhibitor 5´-methoxyhydnocarpin (5´-MHC), and it upregulates the expression of Pgp in hepatoma cells .


Molecular Structure Analysis

Berberine has been subject to structural modifications to improve its DNA binding activity and bioavailability . It’s a quaternary benzylisoquinoline alkaloid widely distributed in several botanical families .


Chemical Reactions Analysis

Berberine’s pharmacological effects have been extensively explored, but much remains to be clarified . It has been used to treat many diseases, such as cancer and digestive, metabolic, cardiovascular, and neurological diseases .


Physical And Chemical Properties Analysis

Berberine is a yellow solid with a molar mass of 336.366 g·mol −1 . It’s soluble in ethanol and slightly soluble in water .

Scientific Research Applications

Treatment of Vascular Diseases

Berberine has shown significant potential in the treatment of various vascular diseases . It has been found to have remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways . These include AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), mitogen-activated protein kinase silent information regulator 1 (SIRT-1), hypoxia-inducible factor 1α (HIF-1α), vascular endothelial growth factor phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), janus kinase 2 (JAK-2), Ca 2+ channels, and endoplasmic reticulum stress .

Management of Diabetes and Cardiovascular Diseases

Berberine has been found to have a positive effect on several physiological processes, including glucose and lipid metabolism, inflammation, oxidative stress, and endothelial function . It can also augment insulin responsiveness , making it a promising alternative to conventional treatment for chronic ailments such as diabetes and cardiovascular diseases .

Potential Use in Cancer Treatment

Berberine has shown the ability to inhibit tumor growth and promote apoptosis in cancer cells . This makes it a potential candidate for use in cancer treatment .

Neuroprotective Properties

Berberine has been found to have neuroprotective properties . It has been identified as a potent ligand of PPARδ, promoting Nrf2 and NQO1 expression and consequently mitigating oxidative stress and brain injury .

Treatment of Central Nervous System Disorders

Recent studies have shown that berberine exerts a protective effect on the central nervous system . This makes it a promising agent in disorders such as Alzheimer’s disease, cerebral ischemia, mental depression, anxiety, and schizophrenia .

Regulation of Lipid Metabolism

The mechanisms of action of Berberine include inhibiting hepatic lipid production, increasing hepatic lipid clearance, improving insulin resistance, promoting AMPK phosphorylation (p-), influencing apoptosis and autophagy in lipid cells, and regulating epigenetic modifications . This makes it a potential candidate for the regulation of lipid metabolism .

Safety And Hazards

Berberine may be safe when taken in recommended amounts, but it should not be used by children or people who are pregnant or breastfeeding . The main side effects are gastrointestinal and include nausea, constipation, diarrhea, gas, and vomiting . It’s toxic by ingestion, inhalation, and skin absorption .

properties

IUPAC Name

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C20H18NO4.H2O4S/c2*1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-5(2,3)4/h2*3-4,7-10H,5-6,11H2,1-2H3;(H2,1,2,3,4)/q2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVABJMSSDUECT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[O-]S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H36N2O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70977452
Record name Bis(9,10-dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium) sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

768.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

INSOL IN CHLOROFORM /TRIHYDRATE/
Record name BERBERINE SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2170
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Berberine sulphate

Color/Form

YELLOW CRYSTALS

CAS RN

316-41-6, 6190-33-6
Record name Berberine sulfate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(9,10-dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium) sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Berberine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.691
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BERBERINE SULFATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FST3E667FF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name BERBERINE SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2170
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Q & A

Q1: What is the molecular formula and weight of berberine sulphate?

A1: Berberine sulphate has the molecular formula C20H18NO4+ · HSO4− and a molecular weight of 433.43 g/mol.

Q2: How does berberine sulphate interact with biological targets?

A2: While the exact mechanisms are still under investigation, research suggests that berberine sulphate exerts its effects through multiple pathways, including:

  • Binding to DNA and RNA: Berberine sulphate can intercalate into DNA and RNA, potentially interfering with replication, transcription, and translation processes in cells. []
  • Inhibition of respiratory chain: Berberine sulphate has been shown to inhibit the NADH oxidase system in the electron transport chain, affecting cellular energy production. []

Q3: What is the stability profile of berberine sulphate under various conditions?

A3: Berberine sulphate demonstrates good stability in solid form but can be sensitive to light and moisture.

Q4: What is the mechanism behind the anti-amoebic activity of berberine sulphate?

A4: Research suggests that berberine sulphate might exert its anti-amoebic effects through multiple mechanisms, including:

  • Inhibition of growth and structural changes: Berberine sulphate was found to inhibit the growth of Entamoeba histolytica in vitro and induce morphological alterations in the parasite, such as chromatin clumping and autophagic vacuole formation. []

Q5: How does berberine sulphate affect mast cells?

A7: Berberine sulphate binds to heparin, a major component of mast cell granules. [] This property makes berberine sulphate a useful tool for:

  • Mast cell identification and quantification: The binding of berberine sulphate to heparin allows for the identification and quantification of mast cells using fluorescence microscopy and flow cytometry. [, , ]
  • Studying mast cell heterogeneity: Berberine sulphate staining patterns can help differentiate mast cell subtypes based on their heparin content and composition. [, , ]

Q6: Does berberine sulphate impact the growth of other microorganisms?

A8: Yes, in vitro studies have demonstrated that berberine sulphate exhibits antifungal activity against various fungal species, including Candida albicans, Aspergillus species, and others. [] The minimum inhibitory concentrations vary depending on the fungal species.

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